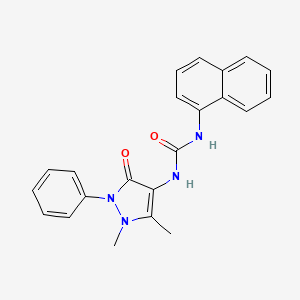
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C25H24N2O7 and a molecular weight of 464.479 g/mol . This compound is known for its unique structure, which includes multiple methoxy groups and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Reaction with hydrazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with hydrazine to form the carbohydrazide intermediate.
Coupling with 2-methoxy-4-hydroxybenzoic acid: The carbohydrazide intermediate is then coupled with 2-methoxy-4-hydroxybenzoic acid under acidic conditions to form the final product.
Chemical Reactions Analysis
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s methoxy groups and carbohydrazonoyl linkage allow it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate include:
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an additional ethoxy group, which may alter its chemical properties and biological activity.
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
303086-65-9 |
|---|---|
Molecular Formula |
C25H24N2O7 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H24N2O7/c1-30-20-12-16(10-11-19(20)34-25(29)17-8-6-5-7-9-17)15-26-27-24(28)18-13-21(31-2)23(33-4)22(14-18)32-3/h5-15H,1-4H3,(H,27,28)/b26-15+ |
InChI Key |
FCJXKDPYJXQCOR-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
![2-ethoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11992495.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)



![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)
![ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)

